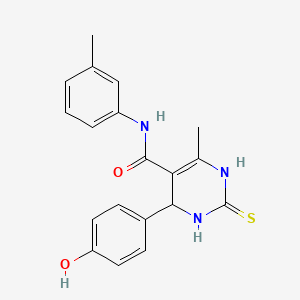![molecular formula C19H16N2O4 B4999242 5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)
5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBOPBT, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anticancer properties. In addition, this compound has been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its mechanism of action and physiological effects. However, this compound has some limitations for lab experiments. It is not very water-soluble, which may limit its use in aqueous environments. In addition, this compound has not been extensively studied for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of 5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its mechanism of action and physiological effects, particularly in vivo. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to determine the toxicity and safety profile of this compound.
Métodos De Síntesis
5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 2,4,6-trioxo-1,3-dihydropyrimidine with 4-hydroxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2,4,6-trioxo-1,3-dihydropyrimidine with 4-hydroxybenzaldehyde and 2-methylbenzyl bromide in the presence of a base. Both methods result in the formation of this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In catalysis, this compound has been used as a ligand for the synthesis of transition metal complexes with potential applications in organic synthesis.
Propiedades
IUPAC Name |
5-[[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-4-2-3-5-14(12)11-25-15-8-6-13(7-9-15)10-16-17(22)20-19(24)21-18(16)23/h2-10H,11H2,1H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUWXXPUROUVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)
![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4999189.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
![methyl 5-oxo-5-(4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)pentanoate](/img/structure/B4999195.png)
![2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4999209.png)
![2,2-dimethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4999213.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)
![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)

![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)
![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)